molecular formula C24H20FNO3 B11277984 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277984
M. Wt: 389.4 g/mol
InChI Key: PEHJPKHNSGXTIB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a hydroxy group attached to a pyrrolone ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

5-(4-Fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound’s fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards particular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the pyrrolone ring structure. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20FNO3/c1-29-20-9-5-6-16(14-20)15-26-22(18-10-12-19(25)13-11-18)21(23(27)24(26)28)17-7-3-2-4-8-17/h2-14,22,27H,15H2,1H3

InChI Key

PEHJPKHNSGXTIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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